molecular formula C13H16N2 B14729652 (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine CAS No. 6530-15-0

(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine

Cat. No.: B14729652
CAS No.: 6530-15-0
M. Wt: 200.28 g/mol
InChI Key: NMJSGWSXOOGKIW-UHFFFAOYSA-N
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Description

(3Z)-N-Phenyl-1-azabicyclo[222]octan-3-imine is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with a bicyclic ketone, followed by cyclization under acidic or basic conditions to form the desired imine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted derivatives where the imine group is replaced by other functional groups.

Scientific Research Applications

(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-amine: A similar compound with an amine group instead of an imine group.

    (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-ol: A related compound with a hydroxyl group.

Uniqueness: (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine is unique due to its imine group, which imparts distinct chemical reactivity compared to its amine and hydroxyl analogs. This uniqueness makes it valuable for specific applications where the imine functionality is required.

Properties

CAS No.

6530-15-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-phenyl-1-azabicyclo[2.2.2]octan-3-imine

InChI

InChI=1S/C13H16N2/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-15/h1-5,11H,6-10H2

InChI Key

NMJSGWSXOOGKIW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=NC3=CC=CC=C3)C2

Origin of Product

United States

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